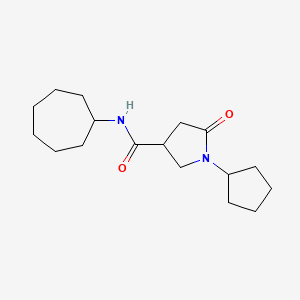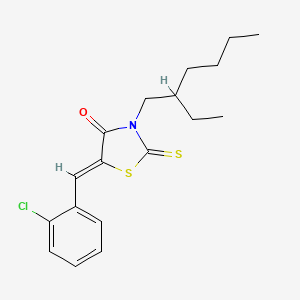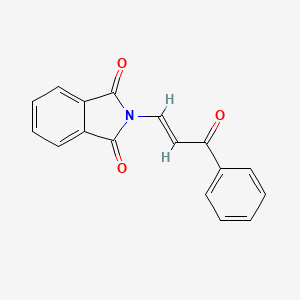
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. It may also work by modulating certain signaling pathways in the body that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. It has also been studied for its potential use as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential as a multi-targeted agent. It has shown activity against various types of cancer cells, bacteria, and fungi, making it a promising candidate for further study. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to study its potential as a neuroprotective agent in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a chemotherapeutic agent in clinical trials. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved solubility and bioavailability.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-methylbenzoyl chloride with thienylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanogen bromide to yield the final product. Other methods involve the use of different starting materials and reagents, but the basic steps remain the same.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, bacteria, and fungi. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)13-17-15(20-18-13)14(19)16-9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSNRMDOGGFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-bromo-2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5329155.png)


![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5329171.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)